molecular formula C23H23ClN2O2 B2704724 (E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1212771-09-9

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2704724
CAS No.: 1212771-09-9
M. Wt: 394.9
InChI Key: VQAXVWBLGWTUNC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23ClN2O2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with serotonin receptors, potential therapeutic effects, and relevant case studies.

The molecular formula of the compound is C15H16ClNC_{15}H_{16}ClN, with a molecular weight of approximately 242.7 g/mol. The compound features a chlorophenyl moiety and a piperazine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16ClN
Molecular Weight242.7 g/mol
InChI KeyIGSYOTSSTZUGIA-ZHACJKMWSA-N

Interaction with Serotonin Receptors

Research indicates that this compound shows significant affinity for serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and antidepressant activity. The binding affinity of similar compounds has been documented, suggesting that structural modifications can enhance receptor selectivity and potency.

  • 5-HT_1A Receptor Affinity : Compounds structurally related to this compound have demonstrated high affinity for the 5-HT_1A receptor, with reported Ki values as low as 16 nM for analogs . This suggests potential antidepressant properties.
  • Antidepressant-Like Effects : In animal models, compounds exhibiting similar structures have shown positive results in the forced swim test (FST), a common assay for evaluating antidepressant activity. These findings support the hypothesis that this compound may possess similar effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the biological activity of this compound.

Case Study 1: Antidepressant Activity
A study on trazodone analogs indicated that structural modifications could shift receptor affinity from 5-HT_2A to 5-HT_1A, enhancing their antidepressant effects. The dual action at these receptors may improve therapeutic outcomes in treating depression .

Case Study 2: Safety Profile Assessment
In silico studies assessing the safety profile of similar compounds revealed no significant toxic effects or reproductive toxicity, although some compounds were identified as skin-sensitizing agents. This suggests that this compound may also exhibit a favorable safety profile .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-21-9-5-4-8-18(21)10-11-22(27)25-12-14-26(15-13-25)23(28)20-16-19(20)17-6-2-1-3-7-17/h1-11,19-20H,12-16H2/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXVWBLGWTUNC-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.